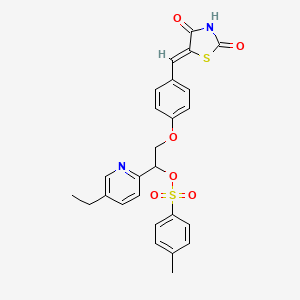![molecular formula C15H9BrN2O B11829268 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one: is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a quinoline moiety fused with an indole ring. The presence of these structural features imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed regioselective intramolecular direct arylation of N-(o-bromophenyl)-3-indolecarboxamides. This reaction typically employs palladium acetate (Pd(OAc)2) as the catalyst and triphenylphosphine (PPh3) as the ligand, with potassium carbonate (K2CO3) as the base in toluene at elevated temperatures .
Another method involves the oxidative cyclization of 3,3’-diindolylmethanes under the influence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction proceeds under mild conditions and yields the desired indoloquinoline derivatives with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, employing cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The indole and quinoline moieties can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation reactions.
DDQ: Employed in oxidative cyclization.
Bases: Such as potassium carbonate (K2CO3) for deprotonation steps.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with various molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5H-indolo[2,3-b]quinolin-11-amine: Another indoloquinoline derivative with potent cholinesterase inhibitory activity.
Indolo[2,3-b]quinolines: A broader class of compounds with similar structural features and biological activities.
Uniqueness
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other indoloquinoline derivatives and can be exploited in the design of new compounds with tailored properties.
Properties
Molecular Formula |
C15H9BrN2O |
|---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
8-bromo-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C15H9BrN2O/c16-8-5-6-12-10(7-8)13-14(17-12)9-3-1-2-4-11(9)18-15(13)19/h1-7,17H,(H,18,19) |
InChI Key |
ZWWRJWQIUDVSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


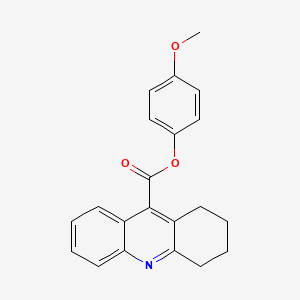

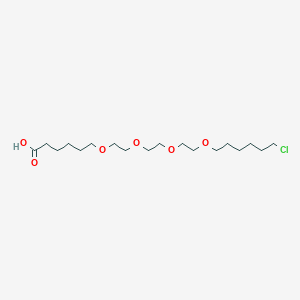
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
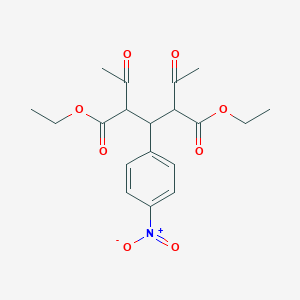
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
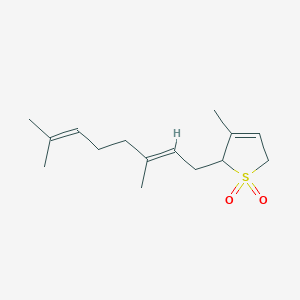
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)
